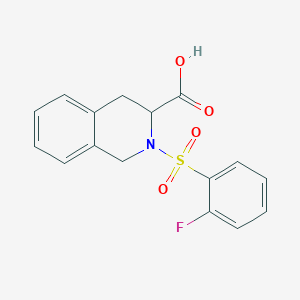

2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C₁₆H₁₄FNO₄S) is a synthetic tetrahydroisoquinoline (THIQ) derivative with a molecular weight of 335.4 g/mol and an XLogP3 of 2.3, indicating moderate lipophilicity . The compound features a rigid THIQ scaffold substituted at the 2-position with a 2-fluorobenzenesulfonyl group and a carboxylic acid at the 3-position. The fluorobenzenesulfonyl moiety may enhance metabolic stability and electronic properties compared to non-halogenated analogs, though its specific biological activity remains uncharacterized in the available literature.

Properties

IUPAC Name |

2-(2-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4S/c17-13-7-3-4-8-15(13)23(21,22)18-10-12-6-2-1-5-11(12)9-14(18)16(19)20/h1-8,14H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEARBDFEOGETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization

The reaction begins with (S)-2-(3-methoxyphenyl)ethylamine, which undergoes cyclization with formaldehyde in acidic conditions (e.g., HCl/EtOH) to yield (S)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Demethylation using HBr/acetic acid introduces a hydroxyl group at position 6, which is subsequently oxidized to the carboxylic acid using KMnO₄ under controlled pH.

Key Parameters

Sulfonylation at Position 2

Introducing the 4-fluorobenzenesulfonyl group at position 2 necessitates selective functionalization of the tetrahydroisoquinoline core. Two predominant methods are employed:

Direct Sulfonylation via Nucleophilic Substitution

A bromine atom is introduced at position 2 through electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane. The resulting 2-bromo intermediate undergoes nucleophilic displacement with sodium 4-fluorobenzenesulfinate in dimethylformamide (DMF) at 80°C, catalyzed by CuI (5 mol%).

Reaction Conditions

Sulfur-Based Coupling Strategies

Alternatively, a palladium-catalyzed cross-coupling between 2-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and 4-fluorobenzenesulfonyl chloride has been reported. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene, this method achieves moderate yields (45–50%) with excellent regioselectivity.

Carboxylic Acid Group Installation

The carboxylic acid at position 3 is typically introduced early in the synthesis to leverage stereochemical control. Two approaches are prevalent:

Chiral Pool Synthesis

Starting from L-phenylalanine, a Strecker synthesis generates the β-arylethylamine precursor with inherent (S)-configuration. This method ensures high enantiomeric excess (>99%) but requires additional steps to install the sulfonyl group post-cyclization.

Late-Stage Oxidation

In some protocols, a methyl ester at position 3 is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid. This strategy avoids interference during sulfonylation but risks racemization if harsh conditions are used.

Optimization and Scalability Challenges

Large-scale production faces hurdles such as:

- Low reactivity of the tetrahydroisoquinoline core : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

- Stereochemical integrity : Racemization at position 3 occurs above pH 10, necessitating buffered hydrolysis conditions.

- Cost of 4-fluorobenzenesulfonyl chloride : Substitution with cheaper sulfinate salts reduces expenses but requires longer reaction times.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pictet-Spengler + Substitution | 58 | 95 | Moderate | High |

| Cross-Coupling | 45 | 90 | Low | Moderate |

| Chiral Pool Synthesis | 65 | 98 | High | Low |

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Substitution Reactions: These reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Electrophiles: Such as bromine or nitronium ions for aromatic substitution.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted aromatic compounds .

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations and Physicochemical Properties

The substituents on the THIQ scaffold significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This compound is characterized by a complex structure that includes a tetrahydroisoquinoline core, which is known for various pharmacological properties. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

- Chemical Formula : C16H14FNO4S

- Molecular Weight : 335.36 g/mol

- IUPAC Name : 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

- Appearance : Powder

The compound's structure allows for interactions with biological targets, making it a candidate for various therapeutic applications.

Research indicates that compounds containing the tetrahydroisoquinoline structure often exhibit inhibitory effects on various enzymes and receptors. Specifically, the presence of the sulfonyl group may enhance binding affinity to biological targets.

Inhibition of Cholinesterases

A study focused on derivatives of tetrahydroacridine and 4-fluorobenzoic acid demonstrated that similar compounds could effectively inhibit cholinesterases, which are crucial for neurotransmitter regulation. The synthesized derivatives showed comparable IC50 values to tacrine, a known cholinesterase inhibitor, indicating potential for therapeutic use in treating conditions like Alzheimer's disease .

Anticancer Activity

Another area of investigation involves the anticancer properties of tetrahydroisoquinoline derivatives. Some studies have suggested that compounds with similar structures can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation.

Study 1: Cholinesterase Inhibition

In a comparative analysis involving several synthesized compounds, it was found that 2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibited significant inhibition of acetylcholinesterase with an IC50 value comparable to established inhibitors. This suggests its potential utility in neurodegenerative disease management .

Study 2: Anticancer Properties

A separate study explored the cytotoxic effects of related tetrahydroisoquinoline compounds on various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic strategies for preparing 2-(2-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

The compound is synthesized via coupling reactions between Boc-protected tetrahydroisoquinoline-3-carboxylic acid derivatives and fluorobenzenesulfonyl-containing amines. For example:

- Step 1 : Activate Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to form an active ester intermediate.

- Step 2 : Couple with 2-fluorobenzenesulfonamide derivatives under inert conditions.

- Step 3 : Deprotect the Boc group using HCl in methanol to yield the final compound .

Alternative routes include cycloaddition strategies ([2+2+2] or [4+2] reactions) for constructing the tetrahydroisoquinoline core .

Q. How is the stereochemistry of the tetrahydroisoquinoline core characterized and validated?

- Chiral HPLC or SFC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- X-ray crystallography : Confirm absolute configuration, as demonstrated in derivatives like (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides .

- NMR analysis : Detect rotamers caused by hindered rotation around the amide bond (e.g., in N-acetyl derivatives) .

Q. What biological activities are associated with tetrahydroisoquinoline-3-carboxylic acid derivatives?

Key activities include:

- HDAC inhibition : Derivatives with hydroxamic acid moieties show mid-nM IC50 values against HDAC8 and antitumor activity in xenograft models .

- Neuroprotection : Structural rigidity mimics phenylalanine/proline, enabling modulation of peptide tertiary structures (e.g., in Bcl-2 inhibition studies) .

- Catalysis : (S)-Tic derivatives serve as organocatalysts for asymmetric aldol reactions (up to 94% enantiomeric excess) .

Advanced Research Questions

Q. How do substituents at the 5-position of the tetrahydroisoquinoline ring influence biological activity?

Comparative studies reveal:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 5-Methyl-Tic | Methyl | Enhanced anticancer activity (Bcl-2 inhibition) |

| 5-Cyano-Tic | Cyano | Altered reactivity (e.g., HDAC selectivity) |

| Unsubstituted Tic | None | Reduced potency in neuroprotection assays |

The methyl group at the 5-position enhances hydrophobic interactions with target proteins, while cyano groups introduce electronic effects that modulate binding .

Q. What experimental challenges arise in resolving data contradictions between in vitro and in vivo efficacy of Tic-based HDAC inhibitors?

- In vitro vs. in vivo metabolism : Poor pharmacokinetic properties (e.g., rapid clearance) may reduce in vivo efficacy despite strong in vitro HDAC8 inhibition.

- Solution : Introduce prodrug strategies (e.g., esterification of carboxylic acid) to improve bioavailability .

- Species-specific differences : Validate targets across human and murine models using CRISPR-edited cell lines.

Q. How can cycloaddition methodologies be optimized for diversity-oriented synthesis of Tic derivatives?

- Enyne metathesis : Use Grubbs catalysts to generate diene intermediates for Diels-Alder reactions .

- Wilkinson’s catalyst : Promote [2+2+2] cyclotrimerization of alkynes to access polycyclic Tic analogs .

- Reaction monitoring : Employ real-time FTIR or LC-MS to track intermediates and minimize side products.

Q. What strategies address stereochemical instability in N-substituted Tic carboxamides?

- Low-temperature crystallization : Stabilize rotamers observed in N-acetyl derivatives .

- Dynamic kinetic resolution : Use chiral auxiliaries (e.g., (R)-1-phenylethylamine) during coupling to enforce stereochemical purity .

- Computational modeling : Predict rotamer populations using DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level).

Q. How does the 2-fluorobenzenesulfonyl group influence receptor binding compared to other sulfonyl substituents?

- Electron-withdrawing effects : The fluorine atom enhances sulfonamide stability and hydrogen-bonding capacity.

- Comparative SAR : Replace with -SO2Me or -SO2Ph to evaluate steric vs. electronic contributions.

- Crystallographic data : Resolve ligand-receptor complexes (e.g., κ-opioid receptor) to map sulfonyl interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.